
2-Azido-3-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-3-nitrobenzaldehyde is an organic compound characterized by the presence of both azido and nitro functional groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-nitrobenzaldehyde typically involves a multi-step process starting from commercially available benzaldehyde derivatives. One common method includes the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by azidation to introduce the azido group. The nitration step is usually carried out using a mixture of nitric and sulfuric acids under controlled temperature conditions . The azidation can be achieved using sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions: 2-Azido-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Cycloaddition: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Reduction: LiAlH4, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3), DMSO.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Reduction: 2-Amino-3-nitrobenzaldehyde.
Substitution: Various azido-substituted derivatives.
Cycloaddition: Triazole derivatives.
科学的研究の応用
2-Azido-3-nitrobenzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Azido-3-nitrobenzaldehyde primarily involves its reactivity due to the azido and nitro groups. The azido group can act as a nucleophile in substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These functional groups enable the compound to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry .
類似化合物との比較
2-Nitrobenzaldehyde: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
3-Nitrobenzaldehyde: Similar structure but without the azido group, limiting its applications in cycloaddition reactions.
2-Azidobenzaldehyde:
Uniqueness: 2-Azido-3-nitrobenzaldehyde is unique due to the presence of both azido and nitro groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it particularly valuable in synthetic applications where multiple reaction pathways are desired.
特性
CAS番号 |
61063-05-6 |
|---|---|
分子式 |
C7H4N4O3 |
分子量 |
192.13 g/mol |
IUPAC名 |
2-azido-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4N4O3/c8-10-9-7-5(4-12)2-1-3-6(7)11(13)14/h1-4H |
InChIキー |
WPKXRNWHHXXQSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N=[N+]=[N-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
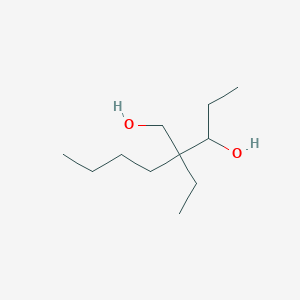
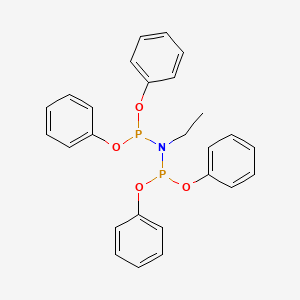
![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
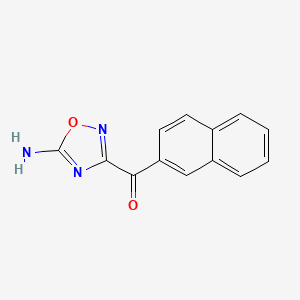
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
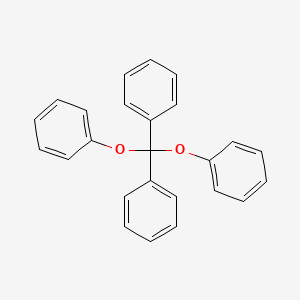
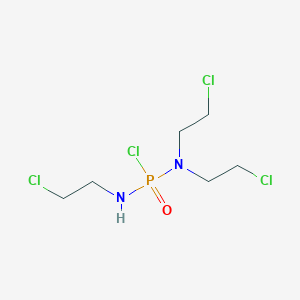
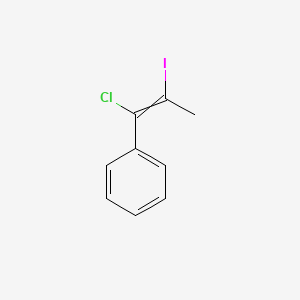

![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
